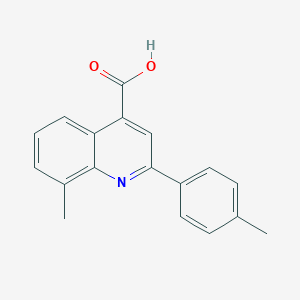

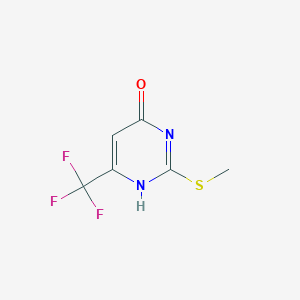

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Vue d'ensemble

Description

Crosstide (sel de trifluoroacétate) est un substrat peptidique synthétique pour la protéine kinase Akt. Il correspond à la séquence d'acides aminés de la glycogène synthase kinase 3 (GSK3) qui entoure le résidu sérine phosphorylé par la p90 ribosomale S6 kinase 1 (RSK1) ou la p70 ribosomale S6 kinase (p70S6K). Ce composé est largement utilisé dans la recherche biochimique, en particulier dans les études impliquant l'activité des kinases et les voies de signalisation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Crosstide (sel de trifluoroacétate) est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La forme sel de trifluoroacétate est généralement obtenue en clivant le peptide de la résine à l'aide d'acide trifluoroacétique (TFA), qui élimine également les groupes protecteurs des acides aminés .

Méthodes de production industrielle : Dans les milieux industriels, la production de Crosstide (sel de trifluoroacétate) suit des principes similaires à la synthèse en laboratoire mais à une plus grande échelle. Les synthétiseurs de peptides automatisés sont souvent utilisés pour garantir une efficacité et une pureté élevées. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour éliminer les impuretés et le TFA résiduel .

Analyse Des Réactions Chimiques

Types de réactions : Crosstide (sel de trifluoroacétate) subit principalement des réactions de phosphorylation, où un groupe phosphate est ajouté au résidu sérine par des kinases telles que Akt, RSK1 ou p70S6K. Cette phosphorylation est cruciale pour étudier l'activité des kinases et les voies de signalisation .

Réactifs et conditions courants : Les réactions de phosphorylation nécessitent généralement de l'adénosine triphosphate (ATP) comme donneur de phosphate et sont réalisées en solutions aqueuses tamponnées à pH physiologique. Des inhibiteurs ou des activateurs de kinase peuvent être utilisés pour moduler la réaction .

Principaux produits formés : Le principal produit de ces réactions est la forme phosphorylée de Crosstide, qui peut être détectée et quantifiée à l'aide de techniques telles que la spectrométrie de masse ou le western blotting .

4. Applications dans la recherche scientifique

Crosstide (sel de trifluoroacétate) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme substrat modèle dans les études de synthèse et de modification des peptides.

Biologie : Employé dans des essais pour mesurer l'activité des kinases, en particulier Akt, qui est impliquée dans divers processus cellulaires tels que la croissance, la survie et le métabolisme.

Médecine : Utilisé dans la recherche sur les maladies où la signalisation des kinases est perturbée, comme le cancer et le diabète.

Industrie : Appliqué dans le développement d'inhibiteurs de kinases et d'autres agents thérapeutiques

5. Mécanisme d'action

Crosstide (sel de trifluoroacétate) fonctionne comme un substrat pour les kinases, en particulier Akt. Le mécanisme implique la liaison de Crosstide au site actif de la kinase, suivie du transfert d'un groupe phosphate de l'ATP au résidu sérine de Crosstide. Cet événement de phosphorylation est une étape clé dans de nombreuses voies de signalisation, influençant diverses fonctions cellulaires .

Composés similaires :

Biotine-Crosstide (sel de trifluoroacétate) : Une forme biotinylée de Crosstide utilisée pour la purification par affinité et la détection.

Peptides substrats de la glycogène synthase kinase 3 : D'autres peptides qui servent de substrats à la GSK3 et sont utilisés dans des essais de kinases similaires.

Unicité : Crosstide (sel de trifluoroacétate) est unique en raison de sa séquence spécifique d'acides aminés qui en fait un substrat idéal pour Akt et d'autres kinases. Sa forme sel de trifluoroacétate améliore sa solubilité et sa stabilité, ce qui le rend adapté à divers essais biochimiques .

Applications De Recherche Scientifique

Crosstide (trifluoroacetate salt) has a wide range of applications in scientific research:

Chemistry: Used as a model substrate in studies of peptide synthesis and modification.

Biology: Employed in assays to measure the activity of kinases, particularly Akt, which is involved in various cellular processes such as growth, survival, and metabolism.

Medicine: Utilized in research on diseases where kinase signaling is disrupted, such as cancer and diabetes.

Industry: Applied in the development of kinase inhibitors and other therapeutic agents

Mécanisme D'action

Crosstide (trifluoroacetate salt) functions as a substrate for kinases, particularly Akt. The mechanism involves the binding of Crosstide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to the serine residue of Crosstide. This phosphorylation event is a key step in many signaling pathways, influencing various cellular functions .

Comparaison Avec Des Composés Similaires

Biotin-Crosstide (trifluoroacetate salt): A biotinylated form of Crosstide used for affinity purification and detection.

Glycogen Synthase Kinase 3 Substrate Peptides: Other peptides that serve as substrates for GSK3 and are used in similar kinase assays.

Uniqueness: Crosstide (trifluoroacetate salt) is unique due to its specific amino acid sequence that makes it an ideal substrate for Akt and other kinases. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biochemical assays .

Propriétés

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLPDRZKOMZVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289798 | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-62-4 | |

| Record name | 16097-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)